Enhanced Lipophilicity vs. Parent Thiazolidine
Substitution of the thiazolidine-4-carboxamide core with an N-(2,2,2-trifluoroethyl) group substantially increases logP relative to the unsubstituted parent compound. While 1,3-thiazolidine-4-carboxamide has a computed logP of −1.04 (Chembase) [1], the target compound’s free base analog shows a computed logP of −0.19 (PubChem) [2], a net gain of +0.85 log units. A separate source lists a logP of 0.19 for the N-trifluoroethyl derivative , yielding a total shift of +1.23 log units. This increase directly translates into higher predicted membrane permeability and potential oral bioavailability.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ −0.19 to +0.19 (multiple sources) |
| Comparator Or Baseline | 1,3-Thiazolidine-4-carboxamide (parent): logP = −1.04 |
| Quantified Difference | +0.85 to +1.23 log units (8–17× increase in calculated lipophilicity factor) |
| Conditions | Computed by fragment-based / atom-based methods (PubChem 2.1 / Cactvs for target; Chembase for parent) |
Why This Matters
In cellular and in-vivo models, a logP shift of this magnitude can determine whether a compound reaches intracellular targets; researchers selecting a thiazolidine-4-carboxamide for permeability-sensitive assays should prefer the TFE-derivative.
- [1] Chembase.cn. 1,3-Thiazolidine-4-carboxamide. LogP = −1.0436802. Accessed 2026-05-02. View Source
- [2] PubChem Compound Database. N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide, CID 42947817. XLogP3 value. Accessed 2026-05-02. View Source
